

Application Notes and Protocols for (S)-Ceralasertib Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: (S)-Ceralasertib

Cat. No.: B2849286

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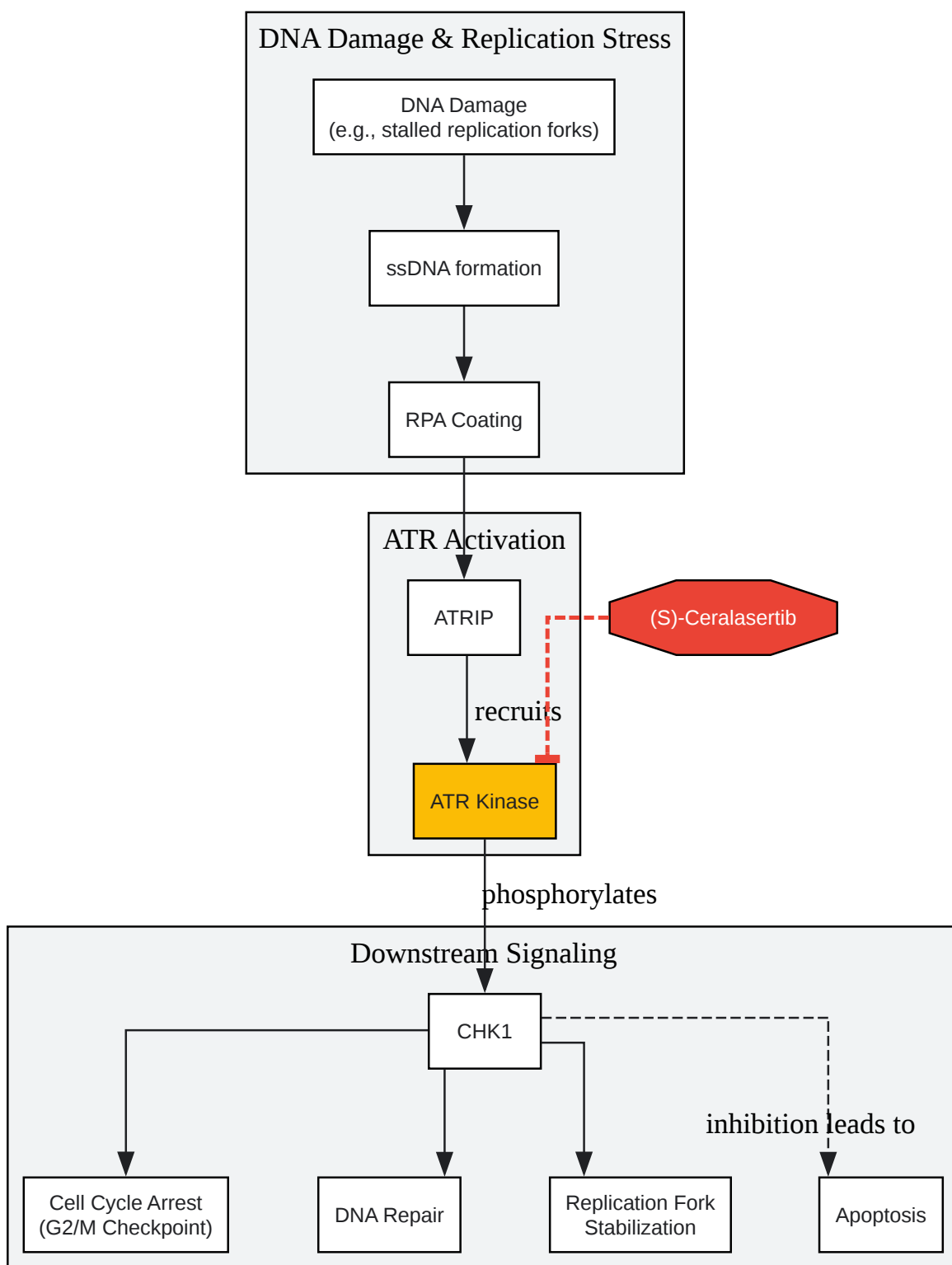
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **(S)-Ceralasertib** (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in mouse xenograft models. The following sections detail its mechanism of action, summarize key preclinical data, and provide detailed protocols for its use as both a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

(S)-Ceralasertib is an orally bioavailable inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.^{[1][2]} ATR is activated in response to single-stranded DNA (ssDNA) regions that arise from DNA replication stress, such as stalled replication forks.^[3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.^{[2][4]} By inhibiting ATR, Ceralasertib prevents this signaling cascade, leading to an accumulation of DNA damage, particularly in cancer cells with high replication stress or defects in other DDR pathways (e.g., ATM deficiency).^{[1][5]} This ultimately results in mitotic catastrophe and apoptotic cell death.^[2]

ATR Signaling Pathway in DNA Damage Response



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Caption: ATR signaling pathway initiated by DNA damage and inhibited by **(S)-Ceralasertib**.

Data Presentation: Efficacy in Mouse Xenograft Models

The following tables summarize the anti-tumor activity of **(S)-Ceralasertib**, alone and in combination, across various mouse xenograft models.

Table 1: (S)-Ceralasertib Monotherapy

Tumor Model	Mouse Strain	(S)-Ceralasertib Dose & Schedule	Outcome	Citation
LoVo (colorectal)	Nude	50 mg/kg, once daily (PO)	Significant tumor growth inhibition	[6]
H460 (NSCLC)	Nude	50 mg/kg, once daily (PO) for 14 days	Modest tumor growth inhibition	[7]
H23 (NSCLC, ATM-deficient)	Nude	25 mg/kg, once daily (PO) for 14 days	Modest tumor growth inhibition	[7]
Various ATM-deficient xenografts	Not Specified	Chronic daily oral dosing	Significant dose-dependent tumor growth inhibition	[6]

Table 2: (S)-Ceralasertib in Combination Therapy

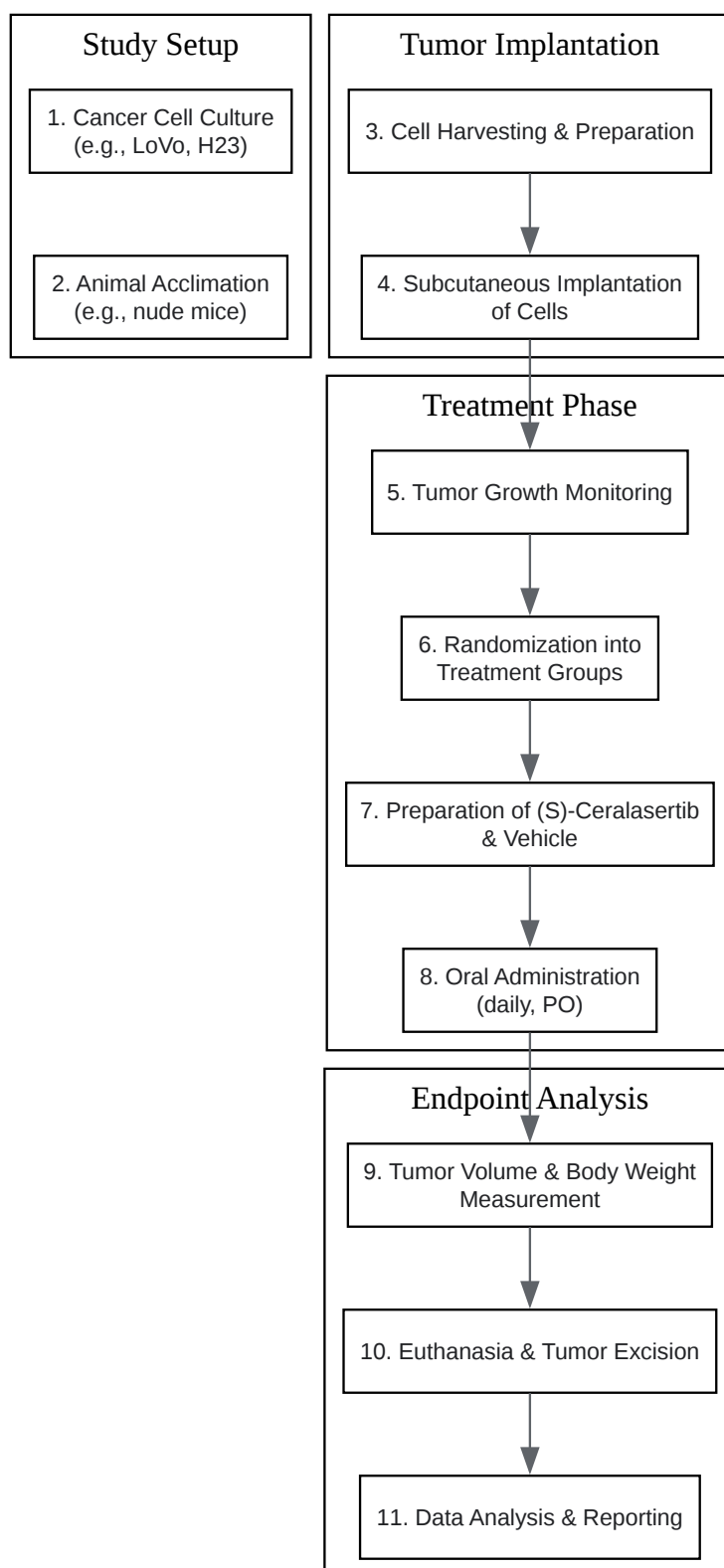
Tumor Model	Mouse Strain	Combination Treatment	(S)-Ceralasertib Dose & Schedule	Combination Agent Dose & Schedule	Outcome	Citation
H460 (NSCLC)	Nude	Cisplatin	50 mg/kg, once daily (PO) for 14 days	3 mg/kg, twice (IP) on days 1 and 8	75.5% mean tumor growth inhibition	[7]
H23 (NSCLC, ATM-deficient)	Nude	Cisplatin	25 mg/kg, once daily (PO) for 14 days	3 mg/kg, twice (IP) on days 1 and 8	Rapid and near complete tumor regression (84.8%)	[7]
Colo205 (colorectal)	Not Specified	Irinotecan	12.5 mg/kg, once daily (PO) on days 1-3 & 5-7	20 mg/kg, twice weekly (days 1 & 5)	Tolerated and active regimen	[8]
BRCA2-mutant TNBC PDX	Not Specified	Olaparib	Daily dosing 3-5 days/week	Not Specified	Complete tumor regression	[8] [9]
BRCA wild-type TNBC PDX	Not Specified	Olaparib	Twice daily dosing	Increased dosage	Complete tumor regression	[8] [9]
SKpac-13 (ovarian, chemo-resistant)	Nude	Belotecan	30-40 mg/kg, once daily (oral gavage)	20 mg/kg, every 4 days (IP)	Trend towards greater tumor growth inhibition	[10]

TP53- mutant TNBC PDX	Nude	Carboplatin	25 mg/kg for 3 days	Concurrent on day 1	Optimal tumor control	[11]
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Experimental Protocols

Protocol 1: General Workflow for a Mouse Xenograft Study with (S)-Ceralasertib

This protocol outlines a typical workflow for evaluating the efficacy of orally administered **(S)-Ceralasertib** in a subcutaneous mouse xenograft model.



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Caption: A generalized experimental workflow for a mouse xenograft study.

Materials:

- Cancer cell line of interest
- Appropriate cell culture medium and supplements
- Immunocompromised mice (e.g., BALB/c nude, NSG)
- **(S)-Ceralasertib** (AZD6738)
- Vehicle for formulation (e.g., 2-hydroxypropyl- β -cyclodextrin solution, or a mix of DMSO, propylene glycol, and water)[12]
- Calipers for tumor measurement
- Animal balance
- Oral gavage needles

Procedure:

- Cell Culture and Implantation:
 - Culture cancer cells to ~80% confluency.
 - Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Group Randomization:
 - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[13]
- Drug Preparation and Administration:

- Prepare a stock solution of **(S)-Ceralasertib** in a suitable solvent (e.g., DMSO).
- On each day of treatment, prepare the final dosing solution by diluting the stock in the chosen vehicle.
- Administer **(S)-Ceralasertib** or vehicle to the respective groups via oral gavage at the specified dose and schedule.
- Monitoring and Endpoint:
 - Measure tumor volume and mouse body weight regularly (e.g., every other day) to assess efficacy and toxicity.[\[12\]](#)
 - Continue treatment for the duration specified in the study design (e.g., 14-21 days).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Protocol 2: Combination Therapy with (S)-Ceralasertib and Cisplatin

This protocol is adapted from studies showing synergistic effects between **(S)-Ceralasertib** and cisplatin.[\[7\]](#)

Procedure:

- Follow steps 1 and 2 from Protocol 1.
- Treatment Groups:
 - Group 1: Vehicle (oral) + Saline (intraperitoneal - IP)
 - Group 2: **(S)-Ceralasertib** (oral) + Saline (IP)
 - Group 3: Vehicle (oral) + Cisplatin (IP)
 - Group 4: **(S)-Ceralasertib** (oral) + Cisplatin (IP)

- Drug Administration Schedule:
 - Administer **(S)-Ceralasertib** orally once daily for 14 consecutive days.
 - Administer cisplatin via IP injection on days 1 and 8 of the treatment cycle.[7]
- Follow step 4 from Protocol 1 for monitoring and endpoint analysis.

Note on Tolerability: Dose and schedule optimization is crucial for combination therapies to manage toxicity.[8] Body weight loss is a key indicator of tolerability.[7] If significant weight loss is observed, dose reduction or a more intermittent schedule for **(S)-Ceralasertib** may be necessary. For example, with irinotecan, a 3-day on, 2-day off schedule for Ceralasertib was better tolerated.[8]

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